molecular formula C7H5F3LiNO3S B2967248 lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate CAS No. 2248405-17-4

lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate

Cat. No.: B2967248
CAS No.: 2248405-17-4
M. Wt: 247.12
InChI Key: PTBITYIAHCQBQR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6F3NO3SLi It is a lithium salt of a sulfinic acid derivative, characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyridine ring

Preparation Methods

The synthesis of lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate typically involves the reaction of 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to achieve high purity levels .

Chemical Reactions Analysis

Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form sulfides or other reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfinic acid group can participate in redox reactions, while the trifluoromethyl and methoxy groups can influence its reactivity and interactions with other molecules. The precise molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Lithium(1+) ion 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate can be compared with other similar compounds, such as:

    Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-sulfonate: This compound has a sulfonic acid group instead of a sulfinic acid group, leading to different chemical properties and reactivity.

    Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-thiolate: This compound has a thiolate group, which can participate in different types of chemical reactions compared to the sulfinic acid derivative.

    Lithium 2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylate: This compound has a carboxylate group, which affects its acidity and reactivity in different ways.

Properties

IUPAC Name

lithium;2-methoxy-5-(trifluoromethyl)pyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S.Li/c1-14-6-5(15(12)13)2-4(3-11-6)7(8,9)10;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBITYIAHCQBQR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=C(C=C(C=N1)C(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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